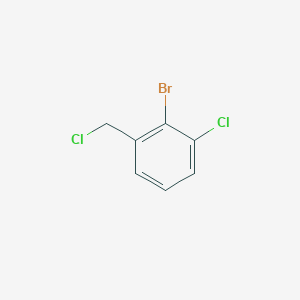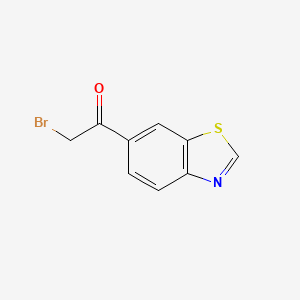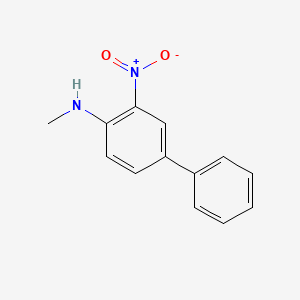
n-Methyl-3-nitrobiphenyl-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-3-nitrobiphenyl-4-amine is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to a biphenyl structure, with a methyl group (-CH3) attached to the nitrogen atom of the amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-nitrobiphenyl-4-amine typically involves the nitration of biphenyl followed by amination and methylation steps. One common method is as follows:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The resulting amine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
n-Methyl-3-nitrobiphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives or other oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
科学研究应用
n-Methyl-3-nitrobiphenyl-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
作用机制
The mechanism of action of n-Methyl-3-nitrobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
n-Methyl-4-nitroaniline: Similar structure but with a single benzene ring.
3-Nitrobiphenyl-4-amine: Lacks the methyl group on the amine.
n-Methyl-3-nitroaniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
n-Methyl-3-nitrobiphenyl-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both nitro and amine groups on a biphenyl structure provides a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
25877-78-5 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-methyl-2-nitro-4-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-14-12-8-7-11(9-13(12)15(16)17)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI 键 |
LTDSADSPDPDWRR-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


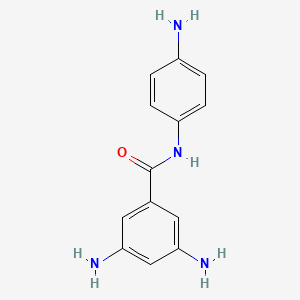
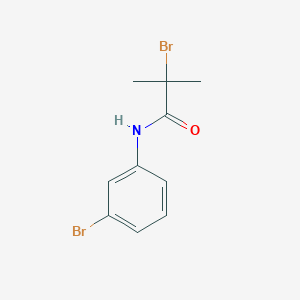


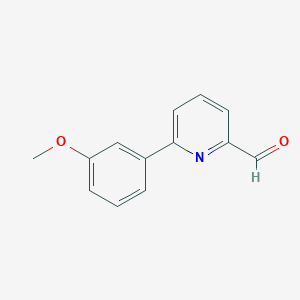

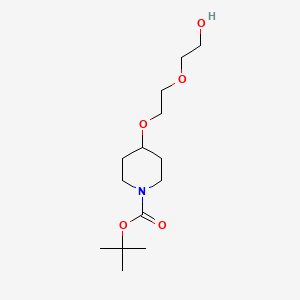

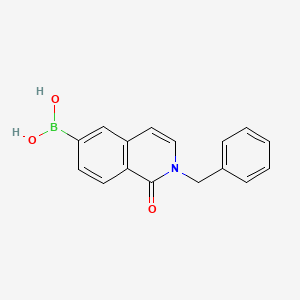
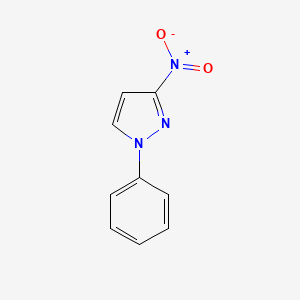
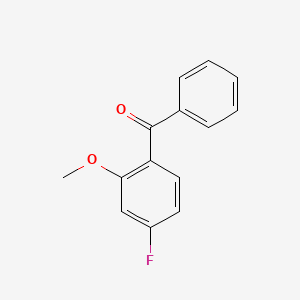
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
